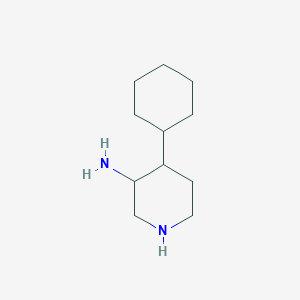

4-Cyclohexylpiperidin-3-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H22N2 |

|---|---|

Molecular Weight |

182.31 g/mol |

IUPAC Name |

4-cyclohexylpiperidin-3-amine |

InChI |

InChI=1S/C11H22N2/c12-11-8-13-7-6-10(11)9-4-2-1-3-5-9/h9-11,13H,1-8,12H2 |

InChI Key |

FILXCXWRYGLWJU-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(CC1)C2CCNCC2N |

Origin of Product |

United States |

Synthetic Methodologies for 4 Cyclohexylpiperidin 3 Amine and Its Derivatives

Strategic Approaches to the Piperidine (B6355638) Core Synthesis

The construction of the piperidine ring is a central challenge in organic synthesis. Chemists have developed numerous methods, which can be broadly categorized into the hydrogenation of pyridine (B92270) precursors, cyclization of acyclic precursors, and ring expansion of smaller heterocyclic systems. nih.govresearchgate.net

Catalytic Hydrogenation Methods

Catalytic hydrogenation of pyridine and its derivatives is a fundamental and direct route to the piperidine skeleton. nih.gov This method involves the reduction of the aromatic pyridine ring using a hydrogen source, typically hydrogen gas, in the presence of a metal catalyst. researchgate.netorganic-chemistry.org

Commonly employed heterogeneous catalysts include platinum oxide (PtO₂), palladium on carbon (Pd/C), and rhodium on carbon (Rh/C). researchgate.net These reactions often necessitate harsh conditions, such as high pressures (50 to 70 bar) and elevated temperatures, which can limit their applicability for substrates with sensitive functional groups. nih.govresearchgate.net For instance, hydrogenation of substituted pyridines with a PtO₂ catalyst in glacial acetic acid under 50-70 bar of hydrogen pressure has been reported for synthesizing various piperidine derivatives. researchgate.net Another approach utilizes 10% Rh/C in water at 80°C under a more moderate pressure of 5 atm H₂, demonstrating applicability to a range of heteroaromatic compounds, including pyridines. organic-chemistry.org

Recent advancements have focused on milder and more selective methods. Electrocatalytic hydrogenation, for example, has been demonstrated for reducing pyridine to piperidine at ambient temperature and pressure using a carbon-supported rhodium catalyst, achieving high current efficiency and yield. acs.org

| Catalyst | Hydrogen Source | Conditions | Substrate | Product | Yield | Ref |

| PtO₂ | H₂ (50-70 bar) | Glacial Acetic Acid | Substituted Pyridines | Piperidine Derivatives | 82-96% | researchgate.net |

| 10% Rh/C | H₂ (5 atm) | Water, 80°C | Pyridine | Piperidine | N/A | organic-chemistry.org |

| RuCl₃·xH₂O | H₃N-BH₃ | N/A | Pyridine Derivatives | Alicyclic Heterocycles | Very Good | organic-chemistry.org |

| Rh/C | H₂O (Electrolysis) | Ambient Temp/Pressure | Pyridine | Piperidine | 98% | acs.org |

Reductive Amination Strategies for Piperidine Ring Formation

Reductive amination serves as a powerful tool for constructing the piperidine ring, typically by forming two new carbon-nitrogen bonds from an acyclic precursor. nih.govumh.es A prominent strategy is the double reductive amination (DRA) of dicarbonyl compounds, such as dialdehydes, ketoaldehydes, or diketones. chim.it This approach is particularly effective for producing polyhydroxylated piperidines (iminosugars) from sugar-derived starting materials, where the stereochemistry is pre-defined by the carbohydrate scaffold. umh.eschim.it For example, the cyclization of a pentadialdose with ammonia (B1221849) using hydrogen at 35 atm afforded a protected isofagomine in 78% yield. chim.it

A "one-pot" procedure for the reductive amination of secondary amines like piperidines with various aldehydes has been developed using a borane-pyridine complex as a less toxic alternative to sodium cyanoborohydride. tandfonline.com This method is compatible with a range of functional groups and can be performed in both protic and aprotic solvents. tandfonline.com Another sustainable approach involves the reductive amination of biomass-derived δ-valerolactone using a bimetallic Ni-Co core-shell catalyst to produce piperidine. gumed.edu.pl

A multi-step route starting from L-glutamic acid demonstrates the synthesis of (S)-tert-butyl-1-cyclohexylpiperidin-3-ylcarbamate. The key cyclization step involves treating a di-tosylate intermediate with cyclohexylamine (B46788), which proceeds via a bimolecular nucleophilic substitution (Sₙ2) mechanism to form the piperidine ring. researchgate.net

| Precursor | Amine Source | Reducing Agent/Catalyst | Product | Yield | Ref |

| Pentadialdose | Ammonia | H₂ (35 atm) | Protected Isofagomine | 78% | chim.it |

| Aldehydes | Piperidines | Borane-pyridine complex | N-substituted piperidines | Good | tandfonline.com |

| L-Glutamic Acid derived di-tosylate | Cyclohexylamine | N/A (Sₙ2 cyclization) | (S)-tert-butyl-1-cyclohexylpiperidin-3-ylcarbamate | 74% | researchgate.net |

| δ-Valerolactone | Ammonia | Ni-Co bimetallic catalyst | Piperidine | 63.8% (selectivity) | gumed.edu.pl |

Intramolecular Cyclization Reactions

Intramolecular cyclization represents a diverse set of strategies for forming the piperidine ring by creating a C-C or C-N bond within a single molecule. nih.govmdpi.com

Ring-closing metathesis (RCM) has become a prominent method for synthesizing cyclic compounds, including substituted piperidines. researchgate.netclockss.org This reaction typically employs ruthenium-based catalysts, such as those developed by Grubbs, to form a carbon-carbon double bond from a diene precursor, thereby closing the ring. clockss.org

A key application of RCM is in the asymmetric synthesis of 4-substituted 3-amino-piperidines. acs.org In one approach, D-serine is used as a chiral starting material to control the absolute stereochemistry. The synthesis proceeds through a diene intermediate which is then subjected to RCM to construct the piperidine ring. acs.org Subsequent stereoselective hydrogenation of the resulting allylamine (B125299) yields the final trans-substituted piperidine. acs.org The presence of basic amines in the reaction mixture can sometimes affect the catalyst's performance, but methods have been developed to overcome this limitation. researchgate.net

Enantioselective ring expansion provides an elegant route to chiral substituted piperidines from smaller, readily available chiral rings like pyrrolidines. researchgate.netnih.gov A notable example is the ring expansion of prolinols. This transformation proceeds through a bicyclic aziridinium (B1262131) intermediate, which is then opened by a nucleophile. nih.govresearchgate.net The regioselectivity of the nucleophilic attack on the aziridinium ion dictates the final substitution pattern on the piperidine ring and can be influenced by the substituents on the nitrogen atom and the C4 position of the starting prolinol. researchgate.netnih.gov This method has been successfully applied to the synthesis of various 3-substituted piperidines, including 3-amino- and 3-amidofluoropiperidines, with good yields and high enantiomeric excess. researchgate.netacs.org

Metal-catalyzed cyclizations encompass a broad range of reactions that form the piperidine ring. Rhodium-catalyzed asymmetric hydrogenation is a particularly powerful strategy for producing chiral piperidines. dicp.ac.cnacs.org This method often involves the hydrogenation of a suitable precursor, such as a tetrasubstituted fluoroalkene, to establish multiple stereocenters with high control. acs.orgthieme-connect.com For example, the synthesis of enantiomerically pure cis-4-amino-3-fluoro-1-methylpiperidine was achieved on a multi-kilogram scale using a rhodium catalyst with a chiral bisphosphine ligand. acs.org The reaction demonstrated high enantio-, diastereo-, and chemoselectivity. acs.org

Another rhodium-catalyzed approach is the reductive transamination of pyridinium (B92312) salts. dicp.ac.cnbohrium.com In this process, a chiral primary amine is introduced under reducing conditions, leading to a transamination event that incorporates the chiral amine into the ring while simultaneously reducing the pyridine to a piperidine with high diastereo- and enantioselectivity. dicp.ac.cnbohrium.com More recently, a rhodium-catalyzed asymmetric carbometalation of a dihydropyridine (B1217469) intermediate has been developed, providing access to a wide array of enantioenriched 3-substituted piperidines. nih.gov

| Reaction Type | Catalyst/Reagent | Precursor | Key Features | Product | Ref |

| Asymmetric Hydrogenation | Rh(NBD)₂(BF₄) / Chiral Ligand | Tetrasubstituted Fluoroencarbamate | High enantio- and diastereoselectivity (>99% ee) | cis-4-Amino-3-fluoro-1-methylpiperidine | acs.orgthieme-connect.com |

| Reductive Transamination | [Cp*RhCl₂]₂ | N-alkylpyridinium salts | Uses chiral amine to induce chirality; no H₂ gas needed | Chiral piperidines | dicp.ac.cnbohrium.com |

| Asymmetric Carbometalation | Rh-catalyst | Dihydropyridine | Highly regio- and enantioselective functionalization | Enantioenriched 3-substituted piperidines | nih.gov |

| Intramolecular Cyclization | FeCl₃ | N-tethered alkyne-benzyl alkanols | Forms exocyclic chloro-alkylidene moiety | Substituted piperidines | bohrium.com |

Electrophilic Cyclization Approaches

Electrophilic cyclization represents a powerful strategy for the synthesis of piperidine rings. nih.gov This approach typically involves the activation of an unsaturated precursor by an electrophile, which triggers an intramolecular nucleophilic attack by a nitrogen atom to form the heterocyclic ring.

One common method involves the halogen-induced cyclization of olefinic N-chloroamines. For instance, the treatment of specific N-chloroamines with tetrabutylammonium (B224687) iodide (nBu4NI) can lead to the selective formation of 3-chloropiperidines through a 6-endo-cyclization pathway. mdpi.com The proposed mechanism for this transformation involves the formation of an aziridinium ion intermediate, which then undergoes an iodo-aminocyclization. mdpi.com

Another example of electrophilic cyclization is the use of ferric chloride, which can act as both a Lewis acid and a nucleophile to induce the cyclization of alkynes, yielding alkylidene-substituted N-heterocycles. mdpi.com The stereoselectivity of this reaction is influenced by the attack of the chloride ion. mdpi.com Furthermore, gold(I) complexes can catalyze the oxidative amination of unactivated alkenes, leading to substituted piperidines through the difunctionalization of a double bond. mdpi.com

A notable application of electrophilic cyclization is the Pictet-Spengler reaction, which has been utilized in the synthesis of piperidine scaffolds. This reaction involves the condensation of an amine with an aldehyde to form an N-sulfonyliminium ion, which is then trapped by an intramolecular aromatic ring system to form the piperidine ring. usm.edu The use of Lewis acid catalysts, such as scandium(III) or copper(II) triflates, can facilitate this cyclization by activating the relatively inert sulfonamide nitrogen. usm.edu

| Catalyst/Reagent | Substrate Type | Product | Key Features |

| nBu4NI | Olefinic N-chloroamines | 3-Chloropiperidines | Selective 6-endo-cyclization. mdpi.com |

| Ferric Chloride | Alkynes | Alkylidene piperidines | Dual role as Lewis acid and nucleophile. mdpi.com |

| Gold(I) Complex | Unactivated alkenes | Substituted piperidines | Oxidative amination. mdpi.com |

| Lewis Acids (e.g., Sc(OTf)3, Cu(OTf)2) | N-sulfonyl iminium ions | Piperidine scaffolds | Pictet-Spengler type cyclization. usm.edu |

Aza-Michael Reactions in Piperidine Construction

The aza-Michael reaction, or intramolecular aza-Michael reaction (IMAMR), is a fundamental and widely employed method for constructing nitrogen-containing heterocycles like piperidines. mdpi.comntu.edu.sg This reaction involves the conjugate addition of a nitrogen nucleophile to an electron-deficient alkene or alkyne. ntu.edu.sgnih.gov

Organocatalysis has emerged as a powerful tool for achieving enantioselective aza-Michael reactions. For example, cinchona-based primary-tertiary diamine catalysts, in combination with a co-catalyst like trifluoroacetic acid (TFA), have been successfully used for the asymmetric intramolecular aza-Michael addition of enone carbamates to produce 2-substituted piperidines in high yields and excellent enantioselectivities. nih.gov The co-catalyst is believed to facilitate the formation of an iminium intermediate. nih.gov

Double aza-Michael additions have also been utilized in the synthesis of piperidone structures. For instance, divinyl ketone can serve as a substrate for a double aza-Michael addition, leading to the formation of N-substituted 4-piperidones. kcl.ac.uk This method has been developed into a one-pot oxidation-cyclization process mediated by manganese dioxide. kcl.ac.uk

The stereochemical outcome of aza-Michael reactions can be influenced by various factors, including the choice of catalyst and reaction conditions. In some cases, the addition of Lewis acids like lithium chloride can accelerate the reaction. ntu.edu.sg

| Catalyst System | Substrate Type | Product Type | Key Features |

| Cinchona-based diamine / TFA | Enone carbamates | 2-Substituted piperidines | Asymmetric synthesis, high enantioselectivity. nih.gov |

| Manganese dioxide | Divinyl ketone | N-Substituted 4-piperidones | One-pot oxidation-cyclization. kcl.ac.uk |

| Base-induced | N-tethered alkenes | 2,6-trans-piperidine | Diastereoselective synthesis. mdpi.com |

| Quinoline organocatalyst / TFA | N-tethered alkenes | 2,5- and 2,5,5-substituted piperidines | Enantioselective synthesis. mdpi.com |

Radical Cyclization Methodologies

Radical cyclization offers a versatile approach to the synthesis of piperidine rings, often proceeding under mild conditions and tolerating a variety of functional groups. nih.govrsc.org These reactions involve the generation of a radical species that undergoes an intramolecular cyclization onto a double or triple bond.

One strategy involves the radical cyclization of α-aminoalkyl radicals onto unactivated double bonds to form polysubstituted piperidines. rsc.org Another approach utilizes the cyclization of 7-substituted-6-aza-8-bromooct-2-enoates. nih.govorganic-chemistry.org Interestingly, the diastereoselectivity of this reaction can be significantly enhanced by using tris(trimethylsilyl)silane (B43935) (TTMSS) instead of tributyltin hydride (TBTH). nih.govorganic-chemistry.org This improvement is attributed to a cascade process involving the selective rearrangement of the minor stereoisomer. nih.govorganic-chemistry.org

Photoredox catalysis has also been employed to initiate radical cyclizations for piperidine synthesis. nih.gov For example, an organic photoredox catalyst can be used to generate aryl radicals from aryl halide precursors, which then undergo regioselective cyclization to construct spirocyclic piperidines. nih.gov This method avoids the use of toxic reagents and precious metals. nih.gov

Furthermore, cobalt(II) catalysts have been shown to mediate the radical intramolecular cyclization of linear amino-aldehydes, producing various piperidines in good yields. mdpi.com

| Initiator/Catalyst | Substrate Type | Product Type | Key Features |

| Tris(trimethylsilyl)silane (TTMSS) | 7-substituted-6-aza-8-bromooct-2-enoates | 2,4-disubstituted piperidines | High diastereoselectivity. nih.govorganic-chemistry.org |

| Organic Photoredox Catalyst | Linear aryl halide precursors | Spirocyclic piperidines | Mild conditions, avoids toxic metals. nih.gov |

| Cobalt(II) Catalyst | Linear amino-aldehydes | Various piperidines | Good yields. mdpi.com |

| Triethylborane | 1,6-enynes | Polysubstituted alkylidene piperidines | Radical cascade reaction. nih.gov |

Intermolecular Annulation Processes

Intermolecular annulation processes involve the formation of the piperidine ring from two or more separate components. These methods are highly valuable for their modularity, allowing for the rapid assembly of diverse piperidine structures.

Two-Component Condensations and Reductive Sequences

A classic and widely used two-component approach is the Petrenko-Kritschenko piperidone synthesis. wikipedia.org This reaction involves the condensation of an acetone (B3395972) dicarboxylic acid ester with an aromatic aldehyde and ammonia or a primary amine to yield 2,6-diaryl-4-oxopiperidine-3,5-dicarboxylates. chemrevlett.com Modern variations of this reaction can utilize other starting materials, such as acetoacetate (B1235776) in the presence of indium salts. wikipedia.org

Reductive amination is another common two-component strategy, where an amine is condensed with an aldehyde or ketone to form an imine, which is then reduced to the corresponding piperidine. nih.gov This approach is often a key step in [5+1] annulation strategies. nih.gov

Tunable [4+2] annulations have been developed for piperidine synthesis, where the reaction pathway can be switched between radical and polar mechanisms. nih.govrsc.org For instance, the reaction of styrene (B11656) and allylsulfonamide with N-iodosuccinimide (NIS) can lead to a piperidine product through a process that can be controlled by reaction conditions to favor either a [3+2] or [4+2] cycloaddition. nih.gov

Hydrogen Borrowing Annulation Protocols

Hydrogen borrowing, also known as hydrogen autotransfer, is an efficient and environmentally friendly strategy for the synthesis of N-heterocycles. csic.es This process involves the temporary oxidation of a less reactive substrate (like an alcohol) to a more reactive intermediate (an aldehyde or ketone) by a metal catalyst, which then reacts with an amine. The metal hydride species formed during the initial oxidation step then reduces the resulting unsaturated intermediate to form the final product. csic.es

Iridium(III) catalysts have been shown to be effective in hydrogen borrowing annulations. For example, an iridium(III) catalyst can facilitate a highly diastereoselective [5+1] annulation between an enantiopure α-methylbenzylamine and a 1,5-diol to produce C2-substituted piperidines. nih.govsci-hub.se This methodology has been extended to the synthesis of C3 and C4 substituted piperidines and pyrrolidines. sci-hub.se

The scope of the amine partner in these reactions has been investigated, with substituted benzylamines being well-tolerated. sci-hub.se This approach has also been successfully applied to the synthesis of bicyclic amines. sci-hub.se The hydrogen borrowing strategy represents a powerful tool for the stereocontrolled synthesis of a variety of saturated aza-heterocycles. sci-hub.se

| Catalyst System | Reactants | Product Type | Key Features |

| Iridium(III) Complex | α-methylbenzylamine and 1,5-diol | C2-substituted piperidines | Highly diastereoselective [5+1] annulation. nih.govsci-hub.se |

| Iridium(III) Complex | Benzylamine (B48309) and substituted 1,5-diols | C3- and C4-substituted piperidines | Good yields and diastereoselectivity. sci-hub.se |

| Ruthenium(II) Complex | Amine and alcohol | N-alkylated amines | Broad substrate scope. whiterose.ac.uk |

Stereoselective and Enantioselective Synthesis of the 4-Cyclohexylpiperidin-3-amine Framework

The development of stereoselective and enantioselective methods for the synthesis of substituted piperidines is of paramount importance, as the biological activity of chiral molecules is often dependent on their specific stereochemistry.

A facile synthesis of enantiomerically pure 3-(N-Boc amino) piperidine derivatives has been reported starting from L-glutamic acid. niscair.res.inresearchgate.netniscpr.res.in This multi-step route involves the transformation of L-glutamic acid into a diol, which is then converted to a ditosylate. The cyclization of this ditosylate with various amines, including cyclohexylamine, furnishes the corresponding 3-amino substituted piperidines. niscair.res.inresearchgate.net The reaction with cyclohexylamine under neat conditions provides (S)-tert-butyl-1-cyclohexylpiperidin-3-ylcarbamate in good yield. niscair.res.in

Asymmetric reduction of pyridinium salts offers another route to chiral piperidines. bohrium.com For example, a rhodium-catalyzed asymmetric reductive transamination (ART) of N-alkyl pyridinium salts using a chiral amine like (R)-α-methylbenzylamine as the hydrogen source can produce chiral piperidines with high diastereoselectivity. bohrium.com

Gold-catalyzed reactions have also been employed for the stereoselective synthesis of piperidines. A one-pot synthesis of piperidin-4-ols has been developed involving a sequential gold-catalyzed cyclization of an N-homopropargyl amide, chemoselective reduction, and a spontaneous Ferrier rearrangement. nih.gov This method demonstrates excellent diastereoselectivity in the ring-formation step and can be adapted for enantioselective synthesis by starting with a chiral amine. nih.gov

Visible-light-enabled [4+2] cycloadditions of benzocyclobutylamines with α-substituted vinylketones provide access to highly functionalized cyclohexylamine derivatives with excellent diastereoselectivities. rsc.org Preliminary investigations into an asymmetric version of this reaction using a chiral phosphoric acid have shown moderate to good enantioselectivity. rsc.org

Furthermore, the stereoselective synthesis of pinane-based 2-amino-1,3-diols has been achieved, which can serve as precursors to complex piperidine-containing structures. beilstein-journals.org

| Starting Material/Precursor | Key Reagent/Catalyst | Product | Stereochemical Control |

| L-Glutamic acid | Cyclohexylamine | (S)-tert-butyl-1-cyclohexylpiperidin-3-ylcarbamate | Chiral pool synthesis. niscair.res.in |

| N-alkyl pyridinium salts | [Cp*RhCl2]2 / (R)-α-methylbenzylamine | Chiral piperidines | Asymmetric reductive transamination. bohrium.com |

| N-homopropargyl amide | Gold catalyst / Reducing agent | Piperidin-4-ols | Diastereoselective cyclization/rearrangement. nih.gov |

| Benzocyclobutylamines / Vinylketones | Photoredox catalyst / Chiral phosphoric acid | Functionalized cyclohexylamines | Diastereoselective [4+2] cycloaddition, potential for enantioselectivity. rsc.org |

Chiral Auxiliary or Catalyst-Mediated Approaches

The synthesis of enantiomerically pure compounds is a cornerstone of modern pharmaceutical development. Chiral auxiliaries are stereogenic groups temporarily incorporated into a molecule to direct the stereochemical outcome of subsequent reactions. wikipedia.orgsigmaaldrich.com Once the desired stereocenter is established, the auxiliary can be removed for reuse. wikipedia.org This strategy is a powerful tool for creating specific stereoisomers of complex molecules. wikipedia.orgsigmaaldrich.com

In the context of synthesizing chiral amines, a common approach involves the use of chiral auxiliaries to control the stereoselective addition of nucleophiles to imines. For instance, sulfinamides, such as tert-butanesulfinamide, serve as effective chiral auxiliaries. The addition of a Grignard reagent to an aldimine or ketimine derived from tert-butanesulfinamide proceeds through a six-membered ring transition state, enabling asymmetric addition to yield a branched sulfinamide with high diastereoselectivity. wikipedia.org This intermediate can then be converted to the desired chiral amine.

While direct examples for the synthesis of this compound using this specific method are not detailed in the provided sources, the principle is broadly applicable to the synthesis of chiral amines and can be adapted for this target. d-nb.info The general approach involves reacting a suitable ketone or aldehyde with a chiral amine auxiliary, followed by cyclization and removal of the auxiliary. d-nb.info Catalyst-mediated approaches, often employing transition metals with chiral ligands, also represent a powerful strategy for the enantioselective synthesis of piperidine derivatives. nih.gov

Synthesis from Chiral Pool Precursors (e.g., L-Glutamic Acid)

A prevalent strategy for synthesizing chiral molecules is to start from readily available, inexpensive, and enantiomerically pure natural products, a concept known as the "chiral pool" approach. tcichemicals.combeilstein-journals.org L-glutamic acid is a versatile chiral building block used in the synthesis of various nitrogen-containing heterocyclic compounds, including derivatives of this compound. niscair.res.inresearchgate.net

Multi-step Linear Routes and Overall Yield Optimization

A multi-step linear synthesis starting from L-glutamic acid has been developed to produce enantiomerically pure 3-(N-Boc amino) piperidine derivatives. niscair.res.inresearchgate.net This route involves a sequence of five linear steps:

Esterification: L-glutamic acid is converted to its corresponding diester in quantitative yield using thionyl chloride in methanol (B129727). researchgate.net

N-Boc Protection: The amino group of the diester is protected with a tert-butoxycarbonyl (Boc) group using (Boc)₂O, yielding the N-Boc protected diester in high yield (92%). researchgate.net

Reduction: The diester is reduced to the corresponding diol using sodium borohydride (B1222165) (NaBH₄). niscair.res.inresearchgate.net

Tosylation: The diol is converted to a ditosylate by reaction with p-toluenesulfonyl chloride. niscair.res.inresearchgate.net

Cyclization: The ditosylate undergoes cyclization upon reaction with an amine, such as cyclohexylamine, to form the substituted piperidine ring. niscair.res.inresearchgate.net

Optimization of Specific Reaction Conditions and Reagent Stoichiometry

The efficiency of the synthesis from L-glutamic acid has been improved by optimizing specific reaction steps. niscair.res.inresearchgate.net A critical step is the cyclization of the ditosylate with an amine. Initial attempts using cyclohexylamine in dichloromethane (B109758) (CH₂Cl₂) for 24 hours resulted in a modest 37% yield of (S)-tert-butyl-1-cyclohexylpiperidin-3-ylcarbamate. niscair.res.inresearchgate.net

To improve this yield, various reaction conditions were explored. The use of other solvents like 1,2-dichloroethane, tetrahydrofuran (B95107) (THF), and ether did not lead to significant improvements in reaction time or yield. However, a crucial optimization was discovered by altering the stoichiometry of the amine and running the reaction under neat conditions (without a solvent). Increasing the amount of cyclohexylamine to 15 equivalents resulted in a significantly improved yield of 74% and a reduced reaction time of 12 hours. niscair.res.inresearchgate.net

This optimized condition was then applied to the synthesis of other piperidine derivatives using different amines. The reactivity was found to be dependent on the steric hindrance of the amine, which is consistent with a bimolecular nucleophilic substitution (Sɴ2) mechanism. researchgate.net Less hindered amines like n-butylamine and benzylamine provided good yields (80% and 68%, respectively), while bulkier amines such as t-butylamine and (S)-1-phenylethanamine gave slightly lower yields (71% and 64%, respectively). researchgate.net

| Amine | Yield (%) | Reference |

|---|---|---|

| Cyclohexylamine | 74 | niscair.res.inresearchgate.net |

| n-Butylamine | 80 | researchgate.net |

| Benzylamine | 68 | researchgate.net |

| t-Butylamine | 71 | researchgate.net |

| (S)-1-Phenylethanamine | 64 | researchgate.net |

Diastereoselective Control in Piperidine Ring Formation

Achieving diastereoselective control is crucial when multiple stereocenters are present in the target molecule. The formation of the piperidine ring can be controlled to favor a specific diastereomer. For instance, in the synthesis of highly substituted cyclohexanones, a cascade inter–intramolecular double Michael addition strategy has been shown to proceed with complete diastereoselectivity in many cases. beilstein-journals.org While this example does not directly form a piperidine, the principles of controlling stereochemistry in ring formation are relevant.

Diastereoselective synthesis of pyrrolidines, another class of nitrogen heterocycles, has been achieved with high selectivity using a Yb(OTf)₃ catalyzed three-component reaction. organic-chemistry.org This reaction favors the formation of the cis relationship between substituents at the 2- and 5-positions. organic-chemistry.org Such methodologies, which control the relative stereochemistry of substituents on a heterocyclic ring, are applicable to the synthesis of specifically substituted piperidines like this compound, where cis or trans diastereomers could be targeted.

Advanced Synthetic Techniques and Reagents for this compound Incorporation

Modern synthetic chemistry offers advanced techniques that allow for the rapid and efficient construction of complex molecules.

Multicomponent Reactions (e.g., Ugi Four-Component Reactions)

Multicomponent reactions (MCRs) are powerful synthetic tools where three or more reactants combine in a single operation to form a product that contains portions of all the starting materials. organic-chemistry.orgtcichemicals.com This approach is highly efficient and atom-economical. tcichemicals.com

The Ugi four-component reaction (Ugi-4CR) is a prominent MCR that involves a carboxylic acid, a carbonyl compound (aldehyde or ketone), an amine, and an isocyanide to produce an α-aminoacyl amide derivative. researchgate.netorganic-chemistry.org This reaction has been successfully applied to the synthesis of piperidine-containing structures. For example, a two-step sequence involving an Ugi-4CR has been developed for the preparation of 4-aminopiperidine-4-carboxylic acid derivatives. researchgate.netcapes.gov.br This strategy allows for the rapid assembly of the core piperidine skeleton. researchgate.net The versatility of the Ugi reaction allows for the introduction of diverse substituents, making it a valuable tool in drug discovery and the synthesis of compound libraries. researchgate.netorganic-chemistry.org

While a direct synthesis of this compound using the Ugi reaction is not explicitly described in the provided search results, the methodology is highly adaptable. One could envision a scenario where a precursor containing the piperidine ring is used as one of the components, or where the piperidine ring itself is constructed through a related multicomponent strategy. The Ugi reaction's ability to generate complex scaffolds in a single step makes it a highly attractive, albeit underexplored, potential route for the synthesis of this compound and its derivatives. researchgate.netmdpi.com

Catalytic Hydroamination for Cyclic Amine Formation

Catalytic hydroamination, the addition of an N-H bond across a carbon-carbon multiple bond, stands out as a highly atom-economical method for constructing nitrogen-containing heterocycles like piperidines. conicet.gov.arresearchgate.net This approach can be applied in an intramolecular fashion, where an aminoalkene cyclizes to form the desired ring system. nih.govacs.org

The intramolecular hydroamination of aminoalkenes is a direct route to saturated nitrogen heterocycles. acs.org Various metal catalysts, including those based on rare-earth metals (lanthanides), alkali metals, and transition metals like rhodium and gold, have been developed to facilitate this transformation. organic-chemistry.orgorganic-chemistry.orglibretexts.org For instance, lanthanocene catalysts have been shown to be effective in the cyclization of terminal aminoalkenes. libretexts.org The mechanism often involves the protonolysis of the metal precatalyst by the aminoalkene to form a metal-amido intermediate, which then undergoes insertion of the alkene into the metal-nitrogen bond to form the piperidine ring. libretexts.org

Challenges in hydroamination include controlling regioselectivity (Markovnikov vs. anti-Markovnikov addition) and enantioselectivity. organic-chemistry.orgnih.gov Rhodium-based catalysts have been successfully employed for the intramolecular anti-Markovnikov hydroamination of certain vinylarenes, yielding 3-arylpiperidines in high yields. organic-chemistry.org Gold and palladium catalysts have also demonstrated efficacy in the hydroamination of unactivated olefins under mild conditions. organic-chemistry.org A significant challenge is that many hydroamination methods require activated alkenes or alkynes; however, progress has been made in developing systems for unactivated alkenes. organic-chemistry.orgnih.gov

Recent advancements have focused on achieving high enantioselectivity. Manganese(II) complexes with chiral cyclic urea (B33335) ligands have been used for the intramolecular hydroamination of alkenes to produce chiral piperidines with excellent yields and enantioselectivity. nih.gov Similarly, iridium-based catalysts have been developed for the highly enantioselective intermolecular hydroamination of unactivated terminal alkenes, a process that required overcoming competing side reactions like alkene isomerization and reversible amine oxidation. nih.gov

Table 1: Comparison of Catalytic Systems for Piperidine Synthesis via Hydroamination

| Catalyst System | Substrate Type | Key Features | Reference |

|---|---|---|---|

| Lanthanocene complexes | Aminoalkenes | Effective for terminal alkenes; mechanism involves a metal-amido intermediate. | libretexts.org |

| [Rh(COD)(DPPB)]BF₄ | 1-(3-aminopropyl)vinylarenes | Achieves anti-Markovnikov selectivity; yields 3-arylpiperidines. | organic-chemistry.org |

| Manganese(II)/Chiral Cyclic Urea | Alkenylamines | Provides highly enantioselective synthesis of chiral piperidines. | nih.gov |

| Iridium/Chiral Bisphosphine | Unactivated Terminal Alkenes | High enantioselectivity and turnover numbers for intermolecular reactions. | nih.gov |

Palladium-Catalyzed C-N Bond Forming Reactions (e.g., Buchwald-Hartwig Amination)

Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, are powerful tools for forming C-N bonds and have been widely applied to the synthesis of N-aryl piperidines. tandfonline.com This reaction typically involves the coupling of an amine with an aryl halide or triflate, mediated by a palladium catalyst and a suitable ligand. tandfonline.comrsc.org

The scope of the Buchwald-Hartwig amination is broad, allowing for the coupling of various substituted piperidines with a wide range of aryl chlorides, bromides, and triflates. tandfonline.comrsc.org The choice of ligand is critical for the reaction's success, with bulky, electron-rich phosphine (B1218219) ligands such as XPhos and BrettPhos often providing high yields and good functional group tolerance. purdue.edu The development of N-heterocyclic carbene (NHC) palladium complexes has also provided efficient catalysts for these transformations. tandfonline.comrsc.org For example, an NHC-Pd(II) complex has been used to couple piperidine with chlorobenzene, affording N-phenylpiperidine in high yields. tandfonline.com

A significant challenge in these reactions is the potential for side reactions, such as β-hydride elimination, especially when dealing with complex substrates. purdue.edu High-throughput experimentation (HTE) has been instrumental in optimizing reaction conditions—including the choice of catalyst, ligand, base, and solvent—to minimize by-product formation and improve yields. purdue.edu For instance, HTE studies revealed that certain bases could cause degradation of the aryl halide, necessitating careful selection to ensure reaction efficiency. purdue.edu

The versatility of this methodology allows for the late-stage functionalization of complex molecules, which is a valuable strategy in drug discovery. beehiiv.com It enables the convergent synthesis of piperidine-containing structures by coupling two intricate fragments, facilitating the rapid generation of compound libraries for biological screening. chemrxiv.org

Radical Functionalization Methods for Aliphatic Amines

Radical-mediated reactions offer unique pathways for the functionalization of aliphatic amines and the synthesis of piperidine derivatives, often providing access to substitution patterns that are difficult to achieve through traditional ionic chemistry. nih.govacs.org These methods can involve the cyclization of radical intermediates or the direct functionalization of C-H bonds. acs.orgnih.gov

One prominent strategy is the radical cyclization of unsaturated amines. nih.gov For instance, the intramolecular cyclization of linear amino-aldehydes, catalyzed by cobalt(II), can produce various piperidines in good yields. nih.gov However, this method can be complicated by competitive processes like 1,5-hydrogen atom transfer (HAT), which may lead to linear alkene by-products. nih.gov Another approach involves the radical cyclization of 7-substituted-6-aza-8-bromooct-2-enoates to form 2,4-disubstituted piperidines. organic-chemistry.org

A significant breakthrough in this area is the development of methods for remote C-H functionalization. nih.gov The Hofmann-Löffler-Freytag (HLF) reaction, which traditionally favors the formation of five-membered pyrrolidines via 1,5-HAT, has been adapted for piperidine synthesis. scispace.comacs.org By employing a combination of a homogeneous iodine catalyst and visible light initiation, the conventional preference can be overridden in favor of a 1,6-HAT process, leading to the selective formation of piperidines. scispace.comacs.org This method proceeds through a radical C-H functionalization followed by an iodine-catalyzed C-N bond formation. scispace.com

More recently, a two-step strategy combining enzymatic C-H oxidation with radical cross-coupling has emerged as a powerful way to create complex piperidines. acs.org Enzymes are used to selectively install a hydroxyl group on the piperidine ring, which then serves as a handle for subsequent radical-mediated C-C bond formation. acs.org This approach provides access to a wide diversity of substitution patterns and avoids the use of precious metal catalysts. acs.org

Table 2: Radical-Mediated Methods for Piperidine Synthesis

| Method | Key Features | Potential Issues | Reference |

|---|---|---|---|

| Cobalt(II)-catalyzed cyclization | Uses linear amino-aldehydes as precursors. | Formation of linear alkene by-products via competitive 1,5-H-transfer. | nih.gov |

| Iodine-catalyzed C-H amination | Visible light-initiated; selective for piperidine over pyrrolidine (B122466) formation. | Requires specific sulfonamide substrates. | scispace.comacs.org |

| Enzymatic C-H oxidation & Radical coupling | Two-step process; allows for diverse substitution patterns; avoids precious metals. | Commercial availability of specific enzymes can be a limitation. | acs.org |

Challenges and Innovations in this compound Synthesis

The synthesis of complex piperidines is often accompanied by challenges related to reaction efficiency, selectivity, and sustainability. nih.govtandfonline.com Ongoing research focuses on developing innovative strategies to overcome these hurdles.

Strategies to Overcome Side Reactions and Enhance Yields

A primary goal in synthetic chemistry is to maximize the yield of the desired product while minimizing the formation of impurities. In piperidine synthesis, common side reactions include over-alkylation, elimination, and the formation of isomeric by-products. nih.govorganic-chemistry.org Several strategies have been developed to address these issues.

Catalyst and Ligand Design: The choice of catalyst and ligand is paramount. In palladium-catalyzed reactions, tridentate ligands have been shown to inhibit β-hydride elimination, favoring the desired hydroamination product over oxidative amination products. organic-chemistry.org For radical cyclizations, the choice of radical initiator and mediator can influence diastereoselectivity. organic-chemistry.org

Reaction Condition Optimization: Careful optimization of parameters such as temperature, solvent, and reactant concentration can significantly impact reaction outcomes. For example, in the synthesis of N-(hetero)arylpyridinium salts, changing the solvent from THF to methanol and increasing the temperature was found to improve the yield for electron-deficient anilines. chemrxiv.org Similarly, in iodine-catalyzed C-H amination, the amount of the oxidant (N-bromo succinimide) was critical for achieving high yields of the desired piperidine. acs.org

Protecting Group Strategies: While often seen as adding steps, the judicious use of protecting groups can prevent unwanted side reactions. For example, in hydroamination reactions, using an electron-withdrawing group on the nitrogen atom can facilitate cyclization. acs.org The subsequent removal of these groups, such as tosylamides, is a well-established process. acs.org

Development of Sustainable and Environmentally Benign Synthetic Protocols

The principles of green chemistry are increasingly guiding the development of new synthetic methods, aiming to reduce environmental impact by minimizing waste, avoiding hazardous solvents, and using renewable resources and catalysts. nih.govnumberanalytics.com

Use of Green Solvents and Catalysts: A significant trend is the replacement of volatile organic compounds (VOCs) with more environmentally friendly solvents like water. researchgate.netscispace.com One-pot, multi-component syntheses of highly substituted piperidines have been successfully carried out in water using recyclable and non-toxic catalysts like sodium lauryl sulfate (B86663) (SLS) or lactic acid. tandfonline.comresearchgate.net These methods are advantageous due to their operational simplicity and reduced environmental footprint. tandfonline.comscispace.com

Atom Economy: Atom-economical reactions, such as hydroamination and tandem reactions, are inherently greener as they incorporate a majority of the atoms from the reactants into the final product. organic-chemistry.orgmdpi.com Ruthenium-catalyzed domino redox isomerization/cyclization of aminopropargyl alcohols is an example of an atom-economical process that provides nitrogen heterocycles in a single step. organic-chemistry.org

Biocatalysis: The use of enzymes as catalysts offers a highly sustainable approach to amine synthesis. numberanalytics.com Biocatalytic methods operate under mild conditions (temperature and pH) and can exhibit high levels of chemo-, regio-, and enantioselectivity. numberanalytics.com A recent strategy combines enzymatic C-H oxidation with radical coupling to produce complex piperidines, sidestepping many reactions that require precious metal catalysts and offering a more sustainable route. acs.org

Energy Efficiency: The use of microwave irradiation can dramatically accelerate reaction times, leading to improved energy efficiency. organic-chemistry.org For instance, a tandem cross-metathesis/intramolecular aza-Michael reaction to form β-amino carbonyl units was significantly faster under microwave conditions. organic-chemistry.org

These innovations not only make the synthesis of complex molecules like this compound more efficient but also align the field of chemical synthesis with broader goals of environmental sustainability. acs.orgnumberanalytics.com

Chemical Reactivity and Functionalization of 4 Cyclohexylpiperidin 3 Amine

Reactivity Profile of the Amine Functionality

The reactivity of the amine is central to the molecule's synthetic utility. It can act as a base, accepting a proton, or as a nucleophile, attacking electron-deficient centers.

The fundamental chemical characteristic of the amine functionality in 4-Cyclohexylpiperidin-3-amine is its nucleophilicity, which stems from the lone pair of electrons on the nitrogen atom. libretexts.org This electron pair is available to form a new bond with an electrophile, which is any molecule or ion that is attracted to electron-rich regions. libretexts.org Amines are generally considered good nucleophiles, with their reactivity often correlating with their basicity. masterorganicchemistry.com

Basicity refers to the ability of the amine to accept a proton (H+). When an amine acts as a base, it forms a bond with a proton. masterorganicchemistry.com The lone pair of electrons on the nitrogen makes it a proton acceptor. The basicity of amines can be influenced by the electronic effects of the groups attached to the nitrogen. In the case of this compound, the presence of alkyl groups (the piperidine (B6355638) ring and the cyclohexyl substituent) generally increases the electron density on the nitrogen atom, making it a moderately strong base, typical of aliphatic amines.

The primary amine group of this compound is a versatile functional handle that can be readily converted into a variety of other nitrogen-containing functional groups through several key reactions.

Amide bonds are among the most important functional groups in organic chemistry and can be formed by the reaction of an amine with a carboxylic acid or its derivatives. growingscience.com The direct reaction between a carboxylic acid and an amine is typically unfavorable as it results in an acid-base reaction. fishersci.co.uk Therefore, the carboxylic acid must first be "activated". luxembourg-bio.com

Common methods for the acylation of primary amines like this compound include:

Reaction with Acyl Chlorides: This classic method, often known as the Schotten-Baumann reaction, involves reacting the amine with a more electrophilic acyl chloride. fishersci.co.uk The reaction is typically fast and proceeds at room temperature in the presence of a base to neutralize the HCl byproduct. fishersci.co.uk

Reaction with Acid Anhydrides: Similar to acyl chlorides, acid anhydrides react with amines to form amides. These reactions are generally slower than those with acyl chlorides and may require heating. libretexts.org

Coupling Reagents: A wide variety of coupling reagents have been developed to facilitate amide bond formation directly from carboxylic acids and amines. These reagents activate the carboxylic acid to make it more susceptible to nucleophilic attack by the amine. luxembourg-bio.com Common examples include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and uronium/aminium salts like HATU. growingscience.comluxembourg-bio.comresearchgate.net The use of additives such as 1-hydroxy-1H-benzotriazole (HOBt) can improve yields and reduce side reactions. luxembourg-bio.com

| Reagent Class | Specific Example | Typical Conditions | Reference |

|---|---|---|---|

| Acyl Halide | Ethanoyl chloride | Aprotic solvent, base (e.g., pyridine (B92270), triethylamine) | fishersci.co.uk |

| Acid Anhydride (B1165640) | Ethanoic anhydride | Often requires heat | libretexts.org |

| Carbodiimide | N,N'-Dicyclohexylcarbodiimide (DCC) | Aprotic solvent (e.g., DCM), often with an additive like HOBt | luxembourg-bio.com |

| Uronium/Aminium Salt | HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) | Aprotic solvent (e.g., DMF), base (e.g., DIPEA) | growingscience.com |

Primary amines readily react with aldehydes or ketones to form imines (also known as Schiff bases), which are compounds containing a carbon-nitrogen double bond. masterorganicchemistry.comyoutube.com This condensation reaction is typically catalyzed by a weak acid and proceeds through a tetrahedral carbinolamine intermediate, which then dehydrates to form the imine. libretexts.org The reaction is reversible and can be shifted towards the product by removing the water that is formed. youtube.com

The imine product can be subsequently reduced to a secondary amine. When the imine formation and reduction are performed in a single pot, the process is known as reductive amination or reductive alkylation. researchgate.netmsu.edu This is a powerful and common method for forming C-N bonds and would allow for the conversion of the primary amine in this compound to a secondary amine with a wide variety of substituents, depending on the aldehyde or ketone used.

As a base, this compound will react with acids to form ammonium (B1175870) salts. In this reaction, the nitrogen atom is protonated, acquiring a positive charge, and forms an ionic salt with the conjugate base of the acid.

Further alkylation of the amine can lead to the formation of quaternary ammonium salts. This process, known as the Menshutkin reaction, involves the treatment of an amine with an alkyl halide. nih.govwikipedia.org For a primary amine like this compound, the reaction proceeds in a stepwise manner. libretexts.org

Primary amine to Secondary amine salt: Reaction with one equivalent of an alkyl halide (R-X) yields a secondary ammonium salt.

Secondary amine to Tertiary amine salt: The free secondary amine (formed by deprotonation) can react with a second equivalent of R-X to form a tertiary ammonium salt. libretexts.org

Tertiary amine to Quaternary amine salt: The tertiary amine then reacts with a third equivalent of R-X to form the final quaternary ammonium salt. libretexts.orgquora.com

Quaternary ammonium cations are permanently charged, regardless of the pH of the solution. wikipedia.org This property makes them useful in various applications, such as phase-transfer catalysts. quora.com

| Reaction Type | Reactant | Product Functional Group | General Principle |

|---|---|---|---|

| Acylation | Acyl Chloride / Anhydride / Carboxylic Acid + Coupling Agent | Amide | Nucleophilic attack of the amine on an activated carbonyl carbon. |

| Imine Formation | Aldehyde or Ketone | Imine (C=N) | Acid-catalyzed condensation reaction with elimination of water. |

| Reductive Alkylation | Aldehyde or Ketone + Reducing Agent | Secondary Amine | In-situ formation of an imine followed by reduction. |

| Salt Formation | Acid (e.g., HCl) | Ammonium Salt | Protonation of the basic nitrogen atom. |

| Quaternization | Alkyl Halide (excess) | Quaternary Ammonium Salt | Exhaustive SN2 alkylation of the nitrogen atom. |

Steric hindrance refers to the spatial arrangement of atoms and groups near a reacting center, which can impede the approach of reactants. In this compound, the cyclohexyl group at the 4-position of the piperidine ring is a bulky substituent. While not directly attached to the nitrogen, its proximity to the amine at the 3-position can influence the amine's reactivity.

This steric bulk can make it more difficult for large or bulky electrophiles to approach and react with the nitrogen's lone pair. researchgate.net This effect can lead to slower reaction rates for processes like acylation or alkylation when compared to less sterically hindered primary amines. researchgate.net The specific conformation of the piperidine and cyclohexyl rings will determine the extent to which the reaction pathway is blocked, potentially influencing the stereoselectivity of certain reactions. For instance, in reactions involving bulky reagents, the steric hindrance may favor the approach of the reagent from the less hindered face of the molecule. researchgate.net

Functional Group Transformations at the Amine Center

Reactivity of the Piperidine Ring System

The piperidine ring in this compound is a versatile scaffold for a range of chemical transformations. Its reactivity is influenced by the presence of the secondary amine, which can act as a nucleophile or a directing group, and the stereoelectronic effects of the substituents.

Ring Opening and Ring Closure Transformations

While specific ring-opening reactions of this compound are not extensively documented, the principles of N-heterocycle chemistry suggest potential pathways. Photomediated ring contraction of α-acylated piperidines to form substituted cyclopentanes represents a possible, albeit indirect, ring transformation. nih.gov Such reactions often proceed through radical intermediates, with the regioselectivity influenced by the stability of the radicals formed. For this compound, derivatization of the amino group would be a prerequisite for such a transformation.

Ring-closure reactions are fundamental to the synthesis of the piperidine core. General strategies for piperidine synthesis include intramolecular cyclization of amino alcohols, aldehydes, or ketones. nih.govorganic-chemistry.orgdtic.mil For instance, the cyclization of suitably substituted amino alcohols can be achieved under various catalytic conditions. organic-chemistry.org The synthesis of 3-aminopiperidine derivatives has been accomplished through enzymatic cascades involving the oxidation of amino alcohols to aldehydes, which then undergo spontaneous intramolecular cyclization and subsequent reduction. rsc.orgresearchgate.net Another approach involves the ring expansion of prolinol derivatives to yield 3-substituted piperidines. acs.org These methods highlight potential retrosynthetic pathways to this compound, where the key step is the formation of the piperidine ring.

Selective Chemical Modifications of the Piperidine Nucleus

The piperidine nucleus of this compound offers several sites for selective chemical modification. The secondary amine is a primary site for reactions such as alkylation, acylation, and arylation. The adjacent C-H bonds, particularly at the C2 and C6 positions (α to the nitrogen), are susceptible to functionalization through various methods.

One common strategy involves the in situ formation of an iminium ion, which can then be trapped by a nucleophile. acs.org This approach has been used for the α-functionalization of N-alkyl piperidines. acs.org The regioselectivity of iminium ion formation can be influenced by the substituents on the piperidine ring. Additionally, photoredox catalysis has been employed for the C-H arylation of substituted piperidines with high diastereoselectivity. chemrxiv.org While these methods often require N-substitution, they demonstrate the potential for functionalizing the piperidine core.

The vicinal amino alcohol motif, which could be generated from this compound, is a valuable synthon in organic synthesis. The synthesis of vicinal amino alcohols can be achieved through stereoselective aza-Wacker cyclizations or nickel-catalyzed reductive coupling reactions. nih.govnih.govacs.org The reactivity of the amino and potential hydroxyl groups in a vicinal relationship can be exploited for further functionalization.

Directed C-H Functionalization Strategies (e.g., γ-C(sp3)–H Hydroxylation)

Directed C-H functionalization has emerged as a powerful tool for the selective modification of otherwise unreactive C-H bonds. In the context of piperidines, the nitrogen atom can serve as an endogenous directing group to guide a catalyst to a specific C-H bond. While many examples involve directing groups installed on the nitrogen, acs.org strategies for the functionalization of C-H bonds without a dedicated directing group are of significant interest.

Recent advancements have demonstrated the feasibility of γ-C(sp3)–H hydroxylation in aliphatic amines, a transformation that could be applicable to the cyclohexyl moiety of this compound. This type of reaction often proceeds via a radical-mediated pathway. For instance, visible-light-induced α,γ-C(sp3)-H difunctionalization of piperidines has been reported, achieving regioselective activation of the γ-C-H bond through a 1,5-hydrogen atom transfer by a nitrogen radical.

While direct γ-hydroxylation of the piperidine ring in this compound would be challenging due to the substitution pattern, the principles of directed C-H functionalization could be applied to the cyclohexyl group, with the piperidine nitrogen acting as the directing element. The stereochemical outcome of such reactions would be heavily influenced by the conformational preferences of the molecule.

Reactivity of the Cyclohexyl Moiety

The cyclohexyl group in this compound is a bulky, non-polar substituent that primarily influences the steric environment of the molecule. Its reactivity is largely limited to radical-based C-H functionalization.

Influence of Cyclohexyl Conformation on Overall Molecular Reactivity

For 4-substituted piperidines, the conformational free energies are often similar to those of analogous cyclohexanes. nih.gov The bulky cyclohexyl group at the 4-position is expected to predominantly occupy an equatorial position to minimize 1,3-diaxial interactions. This, in turn, will influence the preferred conformation of the 3-amino group. The interplay of these conformational preferences will dictate the stereochemical outcome of reactions at the piperidine ring and the cyclohexyl moiety. nih.govresearchgate.netresearchgate.netacs.org

Mechanistic Investigations of Reactions Involving this compound

Direct mechanistic studies on reactions involving this compound are scarce in the literature. However, the mechanisms of reactions involving the piperidine moiety are well-studied and can be extrapolated to this specific compound.

For instance, nucleophilic substitution reactions involving piperidine often proceed through an addition-elimination mechanism. nih.gov In piperidine-catalyzed reactions, such as the Knoevenagel condensation, the mechanism involves the formation of iminium and enolate ions as key intermediates. acs.org The initial step is often the nucleophilic attack of the piperidine nitrogen on an electrophilic center. quora.com

In the context of C-H functionalization, mechanistic studies on related systems suggest that palladium-catalyzed arylations can proceed through a concerted metalation-deprotonation pathway. acs.org Radical-based functionalizations, as mentioned for γ-C(sp3)–H hydroxylation, would involve hydrogen atom abstraction followed by radical recombination or other radical trapping processes. The specific mechanism would be highly dependent on the reaction conditions, including the catalyst and oxidant used.

Advanced Spectroscopic and Structural Characterization of 4 Cyclohexylpiperidin 3 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a powerful method for probing the chemical environment of individual atoms within the 4-Cyclohexylpiperidin-3-amine molecule. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, a comprehensive picture of the molecular structure can be assembled.

¹H NMR and ¹³C NMR for Detailed Structural Elucidation

Proton (¹H) and Carbon-13 (¹³C) NMR spectra offer fundamental information for the structural verification of this compound.

The ¹H NMR spectrum displays signals corresponding to each unique proton in the molecule. The chemical shift (δ) of these signals, measured in parts per million (ppm), is influenced by the electron density around the proton. Protons attached to carbons adjacent to the nitrogen atom in the piperidine (B6355638) ring are typically deshielded and appear at a lower field (~2.3-3.0 ppm) compared to standard alkane protons. libretexts.org The hydrogens on the amine group itself (N-H) are characteristically broad and can appear over a wide range of chemical shifts (δ 0.5-5.0 ppm), with their exact position being sensitive to solvent, concentration, and temperature due to hydrogen bonding. libretexts.orgpdx.edu The complex overlapping signals of the cyclohexyl and piperidine ring protons often require more advanced techniques for full assignment.

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. amazonaws.com Each unique carbon atom gives a distinct signal, and the chemical shift range for ¹³C is much larger than for ¹H, which minimizes signal overlap. amazonaws.com The carbons directly bonded to the nitrogen atom show characteristic shifts. The presence of the correct number of signals corresponding to the molecular formula confirms the carbon skeleton.

A representative, though not specific to this exact molecule, set of ¹H NMR data for a related aminopiperidine structure shows signals in the expected regions, which can be used for comparative purposes. chemicalbook.com

Table 1: Representative ¹H NMR Data for an Aminopiperidine Structure

| Assignment | Shift (ppm) |

|---|---|

| Piperidine Ring Protons | 1.0 - 3.1 |

| Amine Protons | 1.4 (variable) |

Note: This table is illustrative and based on general knowledge of similar structures. Actual chemical shifts for this compound may vary.

Table 2: Representative ¹³C NMR Data for an Aminopiperidine Structure

| Assignment | Shift (ppm) |

|---|---|

| Piperidine Ring Carbons | 20 - 60 |

| Cyclohexyl Ring Carbons | 25 - 45 |

Note: This table is illustrative and based on general knowledge of similar structures. Actual chemical shifts for this compound may vary.

Conformational Analysis using Variable Temperature NMR

The piperidine and cyclohexane (B81311) rings in this compound are not static; they exist in various conformations that are in dynamic equilibrium. Variable Temperature (VT) NMR is a key technique for studying these conformational changes. unibas.it

The piperidine ring can exist in two chair conformations, with substituents in either axial or equatorial positions. Similarly, the cyclohexyl ring also undergoes chair-chair interconversion. At room temperature, these conformational interchanges are often rapid on the NMR timescale, resulting in averaged signals in the ¹H and ¹³C spectra.

By lowering the temperature, the rate of this interconversion can be slowed down. unibas.it At a sufficiently low temperature (the coalescence temperature), the signals for the individual conformers may become distinct. unibas.it This allows for the determination of the energy barrier for the ring inversion process and the relative populations of the different conformers. unibas.it For instance, in tertiary amines, the interconversion between enantiomeric forms can be studied, although separation at room temperature is often difficult due to rapid interconversion. sapub.org

Solvent Effects and their Impact on NMR Spectral Data

The choice of solvent can significantly influence NMR spectra. thieme-connect.de Solvents can interact with the solute through various mechanisms, including hydrogen bonding and electrostatic interactions, which can alter the electron density around the nuclei and thus change their chemical shifts. thieme-connect.decas.cz

For this compound, the amine and piperidine nitrogen atoms are capable of forming hydrogen bonds with protic solvents like methanol-d₄ (CD₃OD) or water (D₂O). This hydrogen bonding generally leads to a downfield shift (to higher frequency) of the N-H proton signal. ucl.ac.uk In some cases, exchange with deuterated solvents can cause the N-H signal to diminish or disappear entirely. libretexts.org

The polarity of the solvent can also induce changes in the chemical shifts of other protons in the molecule. researchcommons.org Aromatic solvents can induce significant changes due to their magnetic anisotropy. thieme-connect.de Therefore, it is standard practice to report the solvent used when presenting NMR data, as the chemical shifts can vary between different solvents like chloroform-d (B32938) (CDCl₃) and dimethyl sulfoxide-d₆ (DMSO-d₆). pitt.edusigmaaldrich.com

Mass Spectrometry (MS)

Mass spectrometry is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of the this compound molecule with a very high degree of accuracy. niscair.res.in This precise mass measurement allows for the unambiguous determination of its molecular formula. niscair.res.in

Using techniques like Electrospray Ionization (ESI), the molecule is ionized, typically by protonation to form the [M+H]⁺ ion. rsc.org The mass analyzer then measures the m/z value of this ion to several decimal places. This experimental mass is then compared to the calculated exact masses of potential molecular formulas. The close agreement between the measured and calculated mass confirms the elemental composition of the compound. This is a critical step in verifying the identity of a synthesized or isolated compound. pjoes.com

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Methanol-d₄ (CD₃OD) |

| Water (D₂O) |

| Chloroform-d (CDCl₃) |

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly useful for the analysis of polar and thermally labile molecules, providing crucial information on the molecular weight of the analyte. nih.gov For amine-containing compounds like this compound, ESI-MS is highly effective due to the basic nature of the amine group, which readily accepts a proton to form a positively charged ion. nih.gov

In the positive ion mode of ESI-MS, this compound is expected to produce a prominent protonated molecule, [M+H]⁺. This technique can also form adduct ions, such as [M+Na]⁺ or [M+NH₄]⁺, which can aid in confirming the molecular weight. aocs.org The high sensitivity of ESI-MS allows for the detection of the compound even at very low concentrations.

Table 1: Predicted ESI-MS Data for this compound

| Ion Species | Predicted m/z |

| [M+H]⁺ | 183.31 |

| [M+Na]⁺ | 205.29 |

Note: The predicted m/z values are based on the monoisotopic mass of this compound (C₁₁H₂₂N₂).

Fragmentation Pathway Analysis for Structural Information

Tandem mass spectrometry (MS/MS) following ESI can provide detailed structural information through the analysis of fragmentation patterns. For aliphatic amines, a characteristic fragmentation pathway is the α-cleavage, which involves the cleavage of the carbon-carbon bond adjacent to the nitrogen atom. libretexts.orglibretexts.org

In the case of this compound, several fragmentation pathways can be predicted:

α-Cleavage: Cleavage of the bond between the piperidine ring and the cyclohexyl group would be a dominant fragmentation pathway.

Ring Opening: Fragmentation of the piperidine or cyclohexyl ring can also occur, leading to a series of characteristic fragment ions. lifesciencesite.com

Loss of Ammonia (B1221849): The primary amine group can be lost as a neutral ammonia molecule (NH₃), resulting in a fragment ion with a mass difference of 17 Da. researchgate.net

The analysis of these fragment ions allows for the confirmation of the connectivity of the atoms within the molecule, providing a high degree of confidence in the structural assignment.

Table 2: Potential Fragment Ions of this compound in MS/MS

| Fragment Description | Predicted m/z |

| Loss of cyclohexyl radical | 100.13 |

| Loss of NH₃ | 166.18 |

| Cleavage within the cyclohexyl ring | Various |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for the identification of functional groups within a molecule. The IR spectrum of this compound is expected to exhibit several characteristic absorption bands.

N-H Stretching: As a primary amine, it will show two bands in the region of 3400-3250 cm⁻¹, corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds. orgchemboulder.comlibretexts.org These bands are typically weaker and sharper than the O-H stretching bands of alcohols. orgchemboulder.commaricopa.edu

C-H Stretching: The C-H stretching vibrations of the aliphatic cyclohexane and piperidine rings will appear in the range of 3000-2850 cm⁻¹. maricopa.eduuomustansiriyah.edu.iq

N-H Bending: A bending vibration for the primary amine is expected in the 1650-1580 cm⁻¹ region. orgchemboulder.com

C-N Stretching: The C-N stretching vibration for an aliphatic amine is typically observed in the 1250-1020 cm⁻¹ range. orgchemboulder.com

Table 3: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

| Primary Amine (N-H) | Stretching | 3400-3250 (two bands) |

| Aliphatic C-H | Stretching | 3000-2850 |

| Primary Amine (N-H) | Bending | 1650-1580 |

| Aliphatic C-N | Stretching | 1250-1020 |

Advanced Chromatographic Methods for Purity and Separation

Thin Layer Chromatography (TLC) is a simple and rapid technique used to monitor the progress of chemical reactions and to get a preliminary indication of compound purity. For an amine compound like this compound, a silica (B1680970) gel plate is commonly used as the stationary phase. A variety of developing solvents (mobile phases) can be employed, often a mixture of a non-polar solvent like hexane (B92381) or ethyl acetate (B1210297) with a small amount of a polar solvent like methanol (B129727) or triethylamine (B128534) to ensure good spot migration and shape.

Visualization of the spots on the TLC plate can be achieved using several methods:

Ninhydrin Stain: This is a specific stain for primary and secondary amines, which typically produces a purple or pink spot upon heating. illinois.edu

Potassium Permanganate Stain: This is a general oxidizing stain that reacts with many organic compounds, including amines, to produce a yellow-brown spot on a purple background. libretexts.org

Iodine Vapor: Exposure to iodine vapor can make organic compounds visible as brown spots. illinois.edulibretexts.org

The retention factor (Rf) value is calculated for each spot and can be used to track the consumption of reactants and the formation of the product.

High-Performance Liquid Chromatography (HPLC) is a powerful technique for both the analytical determination of purity and the preparative separation of compounds. For a polar compound like this compound, several HPLC modes can be utilized.

Reversed-Phase HPLC (RP-HPLC): This is the most common mode of HPLC. A non-polar stationary phase (like C18) is used with a polar mobile phase, often a mixture of water and acetonitrile (B52724) or methanol, sometimes with additives like trifluoroacetic acid (TFA) or formic acid to improve peak shape for amines. scirp.org

Normal-Phase HPLC (NP-HPLC): In some cases, a polar stationary phase (like silica or a cyano-bonded phase) with a non-polar mobile phase may provide better separation. researchgate.net

Chiral HPLC: If the synthesis of this compound can result in enantiomers, chiral HPLC with a specialized chiral stationary phase would be necessary to separate and quantify the individual enantiomers. google.com

Detection in HPLC is typically performed using a UV detector. Since this compound lacks a strong chromophore, detection at low wavelengths (around 210-220 nm) would be necessary. Alternatively, derivatization with a UV-active agent can be employed to enhance detection sensitivity. google.com Coupling HPLC with a mass spectrometer (LC-MS) provides both separation and mass information, offering a highly specific and sensitive analytical method. nih.gov

Table 4: HPLC Methods for this compound Analysis

| HPLC Mode | Stationary Phase | Typical Mobile Phase | Detection |

| RP-HPLC | C18, C8 | Acetonitrile/Water with 0.1% TFA | UV (210-220 nm), MS |

| NP-HPLC | Silica, Cyano | Hexane/Isopropanol | UV (210-220 nm), MS |

| Chiral HPLC | Chiral Stationary Phase | Varies (often Hexane/Ethanol) | UV, MS |

Gas Chromatography (GC) for Volatile Derivative Analysis

Gas chromatography (GC) is a premier analytical technique for separating and analyzing volatile organic compounds. ccsknowledge.com However, the direct analysis of amines like this compound by GC is often problematic. labrulez.com The primary and secondary amine groups are highly polar and active, leading to strong interactions with the stationary phase of the GC column. labrulez.commdpi.com This interaction can cause significant issues such as poor peak shape (tailing) and potential decomposition on the column, compromising the accuracy and reproducibility of the analysis. labrulez.commdpi.com

To overcome these challenges, GC analysis of this compound is typically performed after converting it into a more volatile and thermally stable derivative. This process, known as derivatization, masks the polar amine group, reducing its ability to adsorb to the active sites in the GC system. gnomio.comgcms.cz The resulting derivatized compound is more volatile and produces narrow, symmetrical peaks, which are essential for accurate quantification. researchgate.net While some methods exist for the derivatization-free analysis of short-chain volatile amines, these are generally not applicable to larger, more complex molecules like this compound. nih.gov

Derivatization Strategies for Enhanced Chromatographic Performance and Detection

Derivatization is a critical step in the GC analysis of polar compounds like this compound. The primary goal is to replace the active hydrogen on the amine group with a less polar functional group. gcms.czlibretexts.org This chemical modification achieves several objectives: it increases volatility, enhances thermal stability, improves peak shape, and can introduce specific atoms (like fluorine) to significantly enhance the sensitivity of detectors like the Electron Capture Detector (ECD). gnomio.comresearchgate.net The main derivatization reactions for amines fall into the categories of acylation and silylation. libretexts.orgnih.gov

Acylation: This is one of the most common methods for derivatizing primary and secondary amines. researchgate.net It involves reacting the amine with an acylating agent, typically a fluorinated anhydride (B1165640) or acyl chloride. gnomio.comgcms.cz These reagents react with the amine to form stable and highly volatile amide derivatives. gnomio.com The introduction of fluorine atoms makes the derivatives highly responsive to ECD, allowing for trace-level analysis. researchgate.net

Fluorinated Anhydrides: Reagents such as Trifluoroacetic Anhydride (TFAA), Pentafluoropropionic Anhydride (PFPA), and Heptafluorobutyric Anhydride (HFBA) are widely used. They react readily with amines to produce stable and highly volatile derivatives suitable for both Flame Ionization Detection (FID) and ECD. gnomio.comnih.gov

Fluoracylimidazoles: Reagents like Heptafluorobutyrylimidazole (HFBI) are also effective. They react under milder conditions and their by-products are not acidic, which can be beneficial for column longevity. gnomio.comresearchgate.net

Silylation: This process involves replacing the active hydrogen of the amine group with a silyl (B83357) group, most commonly a trimethylsilyl (B98337) (TMS) group. gcms.czlibretexts.org The resulting silylated amine is significantly more volatile and thermally stable. researchgate.net Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are powerful silylating agents that are highly effective for derivatizing amines. gcms.cz The by-products of this reaction are typically volatile and neutral, minimizing interference with the chromatographic analysis. gcms.cz

| Derivatization Strategy | Reagent Class | Common Reagents | Derivative Formed | Key Advantages |

|---|---|---|---|---|

| Acylation | Fluorinated Anhydrides | TFAA, PFPA, HFBA | Trifluoroacetamide, Pentafluoropropionamide, Heptafluorobutyramide | Forms stable, highly volatile derivatives; enhances ECD sensitivity. gnomio.comresearchgate.net |

| Acylation | Fluoracylimidazoles | HFBI | Heptafluorobutyramide | Reacts under mild, non-acidic conditions. gnomio.com |

| Silylation | Silylating Agents | BSTFA | Trimethylsilyl (TMS) amine | Increases volatility and thermal stability; volatile by-products. gcms.czlibretexts.org |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most powerful technique for unambiguously determining the three-dimensional structure of a molecule in the solid state at atomic resolution. creative-proteomics.comyorku.ca While other methods provide information about molecular characteristics, X-ray crystallography can precisely define the spatial arrangement of atoms, bond lengths, and bond angles. creative-proteomics.com

The application of this technique to this compound or a suitable crystalline derivative (such as a hydrochloride salt) would provide definitive structural information. The process begins with the growth of a high-quality single crystal, which should be pure and sufficiently large (typically >0.1 mm in all dimensions). creative-proteomics.com This crystal is then mounted on a diffractometer and irradiated with X-rays. The X-rays are diffracted by the electrons in the atoms, producing a unique diffraction pattern of thousands of reflections. yorku.cayoutube.com

By analyzing the positions and intensities of these reflections, a three-dimensional electron density map of the molecule within the crystal lattice can be generated. yorku.cayoutube.com This map is then interpreted to build a molecular model, which is refined to achieve the best fit between the observed diffraction data and a calculated model. yorku.ca The final result is a precise structural model that confirms the connectivity, conformation (e.g., the chair conformation of the piperidine ring), and stereochemistry of this compound. nih.gov Furthermore, the analysis reveals how molecules are arranged in the crystal lattice, including intermolecular interactions like hydrogen bonding. nih.gov

While specific crystallographic data for this compound is not available in the public domain, the table below outlines the typical parameters that would be determined from such an analysis.

| Crystallographic Parameter | Information Provided |

|---|---|

| Crystal System & Space Group | Describes the symmetry of the crystal lattice. yorku.ca |

| Unit Cell Dimensions (a, b, c, α, β, γ) | Defines the size and shape of the repeating unit of the crystal. yorku.ca |

| Atomic Coordinates (x, y, z) | Specifies the precise position of each atom in the unit cell. |